molecular formula C24H48N2O B11959938 1-Octadecylnipecotamide CAS No. 95804-79-8

1-Octadecylnipecotamide

Cat. No.: B11959938
CAS No.: 95804-79-8
M. Wt: 380.7 g/mol
InChI Key: LDWKQNZRXXFKDS-UHFFFAOYSA-N
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Description

1-Octadecylnipecotamide is a chemical compound with the molecular formula C24H48N2O It is an amide derivative of nipecotic acid, featuring an octadecyl (C18) chain attached to the nitrogen atom of the nipecotamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octadecylnipecotamide can be synthesized through the reaction of nipecotic acid with octadecylamine. The process typically involves the activation of the carboxylic acid group of nipecotic acid, followed by its reaction with octadecylamine to form the amide bond. Common reagents used for the activation include carbodiimides such as dicyclohexylcarbodiimide (DCC) or coupling agents like N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, potentially involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Octadecylnipecotamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine, altering the compound’s properties.

    Substitution: The octadecyl chain or the nipecotamide moiety can participate in substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of surfactants or amphiphilic compounds.

    Biology: The compound may be explored for its interactions with biological membranes, given its long hydrophobic chain.

    Medicine: Research could investigate its potential as a drug delivery agent, leveraging its ability to interact with lipid bilayers.

    Industry: It might find use in the formulation of specialty chemicals, such as lubricants or coatings, due to its amphiphilic nature.

Mechanism of Action

The mechanism by which 1-Octadecylnipecotamide exerts its effects is not fully understood. its long hydrophobic chain suggests that it could interact with lipid membranes, potentially altering membrane fluidity or permeability. This interaction could influence various cellular processes, making it a candidate for further research in drug delivery or membrane biology.

Comparison with Similar Compounds

    1-Octadecylamine: Similar in structure but lacks the nipecotamide moiety.

    Nipecotic Acid: The parent compound without the octadecyl chain.

    Stearamide: An amide with a similar long-chain structure but different functional groups.

Uniqueness: 1-Octadecylnipecotamide is unique due to its combination of a long hydrophobic chain and a nipecotamide moiety. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications.

Properties

CAS No.

95804-79-8

Molecular Formula

C24H48N2O

Molecular Weight

380.7 g/mol

IUPAC Name

1-octadecylpiperidine-3-carboxamide

InChI

InChI=1S/C24H48N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-21-18-19-23(22-26)24(25)27/h23H,2-22H2,1H3,(H2,25,27)

InChI Key

LDWKQNZRXXFKDS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1CCCC(C1)C(=O)N

Origin of Product

United States

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